2-Propenal, 3-(4-nitrophenyl)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenal, 3-(4-nitrophenyl)- can be achieved through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with acrolein in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-Propenal, 3-(4-nitrophenyl)- may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and advanced purification techniques like high-performance liquid chromatography (HPLC) are used to ensure product purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Propenal, 3-(4-nitrophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The aldehyde group can undergo nucleophilic substitution reactions with nucleophiles like hydrazine (H2NNH2) to form hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Hydrazine (H2NNH2) under reflux conditions.

Major Products Formed:

Oxidation: 3-(4-nitrophenyl)propanoic acid.

Reduction: 3-(4-aminophenyl)-2-propenal.

Substitution: Hydrazone derivatives

Aplicaciones Científicas De Investigación

2-Propenal, 3-(4-nitrophenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments

Mecanismo De Acción

The mechanism of action of 2-Propenal, 3-(4-nitrophenyl)- involves its reactive aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially disrupting cellular processes. The nitro group can also undergo reduction to form reactive intermediates that further interact with cellular components .

Comparación Con Compuestos Similares

Cinnamaldehyde: Similar structure but lacks the nitro group.

4-Nitrobenzaldehyde: Contains the nitro group but lacks the propenal moiety.

3-Nitropropenal: Similar structure but with different substitution patterns.

Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Actividad Biológica

2-Propenal, 3-(4-nitrophenyl)-, also known as 4-nitrocinnamaldehyde, is an organic compound with a nitrophenyl group that imparts significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

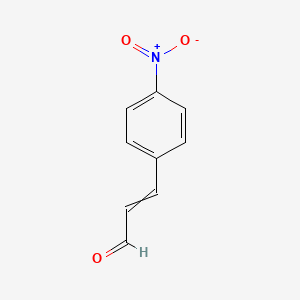

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula : C₉H₇N₁O₂

- Molecular Weight : 163.16 g/mol

Biological Activity Overview

Compounds containing nitro groups often exhibit notable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of 2-Propenal, 3-(4-nitrophenyl)- has been inferred from studies on similar nitrophenyl compounds.

Antimicrobial Activity

Research indicates that nitrophenyl compounds can possess significant antimicrobial properties. For instance, studies have shown that derivatives of nitrophenyl exhibit activity against various bacterial strains, suggesting a potential for 2-Propenal, 3-(4-nitrophenyl)- in developing antimicrobial agents .

Anticancer Properties

The anticancer potential of nitro-substituted compounds has been documented. In particular, studies have explored the mechanisms by which these compounds induce apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .

The biological effects of 2-Propenal, 3-(4-nitrophenyl)- may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can generate ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells.

- Inhibition of Key Enzymes : Some studies suggest that similar compounds may inhibit enzymes involved in cancer progression or inflammation pathways.

- DNA Interaction : Nitro groups can interact with DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.

Study 1: Antimicrobial Efficacy

A study examined the antimicrobial activity of several nitrophenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-Propenal, 3-(4-nitrophenyl)- demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 18 | E. coli |

| 2-Propenal, 3-(4-nitrophenyl)- | TBD | TBD |

Study 2: Anticancer Activity

In vitro studies on cell lines such as HeLa and MCF-7 showed that nitro-substituted cinnamaldehyde derivatives could reduce cell viability significantly at concentrations above 50 µM.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 25 | 80 | 85 |

| 50 | 50 | 60 |

| 100 | 30 | 40 |

Propiedades

IUPAC Name |

3-(4-nitrophenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGQVMMYDWQDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061932 | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1734-79-8 | |

| Record name | 4-Nitrocinnamaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1734-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.